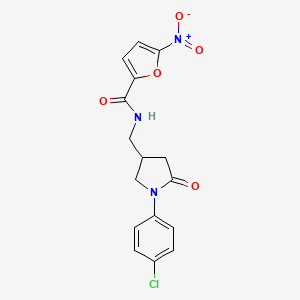
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These might include measurements of solubility, melting point, and spectral properties .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Research has been conducted on the synthesis and characterization of compounds similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide, which involve complex chemical reactions and crystal structure analysis. One study synthesized and characterized a compound with a similar structure, revealing intermolecular hydrogen bonds types O-H…O, N-H…O, C-H…O through X-ray crystallography (Guo, Zhang, & Xia, 2015).
Biological Activities and Potential Therapeutic Applications
- Investigations into compounds with structures akin to this compound have explored their potential as therapeutic agents. While the direct studies on this exact compound are limited, research on related structures has highlighted their potential in treating conditions through various biological activities. For example, compounds exhibiting similar structures have been evaluated for their antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016). Furthermore, studies on related compounds have also explored their antioxidant activities, identifying several as potent antioxidants compared to known substances like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Chemical Interactions and Mechanistic Studies
- Detailed mechanistic studies on related compounds have provided insights into their chemical interactions, including the synthesis of N-cyclopropyl-N-alkylanilines reacting with nitrous acid, showcasing the selective cleavage of the cyclopropyl group from the aromatic amine nitrogen, which supports a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like this would likely depend on its biological activity and potential applications . For example, if it showed promising activity as a pharmaceutical, further studies might focus on optimizing its properties and evaluating its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-11-1-3-12(4-2-11)19-9-10(7-14(19)21)8-18-16(22)13-5-6-15(25-13)20(23)24/h1-6,10H,7-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCUPKQIRPWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
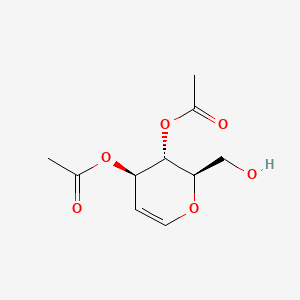
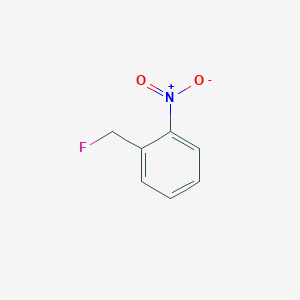


![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)
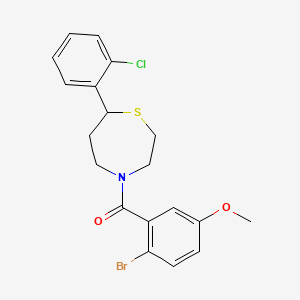
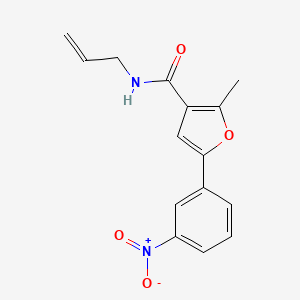
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2859212.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2859215.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)

